Strontium malonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63524-05-0 |

|---|---|

Molecular Formula |

C3H4O4Sr |

Molecular Weight |

191.68 g/mol |

IUPAC Name |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7); |

InChI Key |

PUQGOSIRNNCACG-UHFFFAOYSA-N |

SMILES |

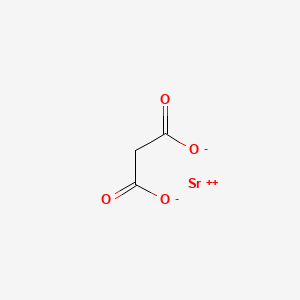

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Canonical SMILES |

C(C(=O)O)C(=O)O.[Sr] |

Appearance |

Solid powder |

Other CAS No. |

183133-72-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NBS-101; NBS101; NBS 101 |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Crystallization Studies of Strontium Malonate

Solution-Based Precipitation Techniques

Solution-based precipitation is a common and effective method for synthesizing strontium malonate, offering control over the product's characteristics by adjusting reaction parameters.

Strontium malonate can be synthesized by reacting malonic acid with either strontium carbonate or strontium hydroxide (B78521) in an aqueous medium.

One efficient method involves reacting a suspension of malonic acid with strontium carbonate (SrCO₃) at a controlled temperature. This reaction, conducted at or below 40°C, is reported to yield pure strontium malonate with 1½ water molecules per crystal unit (sesquihydrate) in a high yield, achievable within 120 minutes and a single filtration step. The process is driven by the continuous removal of gaseous carbon dioxide (CO₂) wikipedia.orgnih.gov.

Alternatively, strontium malonate can be prepared by the neutralization reaction of malonic acid with strontium hydroxide (Sr(OH)₂) in an aqueous solution. This reaction occurs rapidly upon the dissolution of the solid reactants wikipedia.org. Precipitation of strontium malonate can then be induced by evaporating water and concentrating the salt above its aqueous solubility wikipedia.org. Crystals of strontium malonate are observed to form slowly at concentrations at or above 1.6 g/L wikipedia.org. Another variant of this method involves the reaction of sodium or potassium malonate with strontium chloride (SrCl₂), leading to the precipitation of strontium malonate due to its lower solubility compared to the chloride salt wikipedia.org. For the synthesis of nanocrystalline strontium malonate, a reaction between a malonic acid solution (1.25-2.5% concentration) and a strontium carbonate suspension (2.1-3.55% concentration) at 45°C with constant agitation has been reported nih.gov.

Several reaction parameters significantly influence the characteristics of the precipitated strontium malonate, including temperature, pH, supersaturation, and the presence of additives.

Temperature: For the reaction with strontium carbonate, maintaining the temperature at or below 40°C is critical for achieving high yield and purity of the sesquihydrate form wikipedia.orgnih.gov. In the context of nanocrystalline synthesis, a reaction temperature of 45°C has been utilized nih.gov. Conversely, for preparing strontium salts with water solubility ranging from 1 g/L to 100 g/L via reaction with strontium hydroxide, higher temperatures (90°C or more, potentially up to 125°C) for short durations (e.g., 15-60 minutes) have been employed nih.gov.

pH: During the synthesis, controlling the pH is crucial, especially to prevent increases in pH that could negatively impact pH-labile anions. It is recommended to maintain the pH in the reaction vessel below approximately 9.5, ideally below 6 wikipedia.org.

Concentration and Supersaturation: For precipitation from strontium hydroxide solutions, concentrations of strontium malonate at or above 1.6 g/L are necessary for crystal formation wikipedia.org. In nanocrystalline synthesis, the induction time—the period before the appearance of a solid phase—is inversely related to supersaturation, decreasing exponentially as supersaturation increases nih.govthermofisher.com.

Additives: The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) or polymers such as polyethylene (B3416737) glycol (PEG) can significantly modulate the crystallization kinetics and characteristics of strontium malonate nanocrystallites. Both SDS and PEG have been shown to decrease the induction time during synthesis nih.govthermofisher.com. Furthermore, these additives influence the crystallite size and morphology. Without additives, the crystallite size of strontium malonate was measured at 244 nm. With the addition of SDS, the size decreased to 222 nm, and with PEG, it further reduced to 121 nm thermofisher.comnih.gov. Scanning electron microscopy (SEM) investigations revealed that SDS led to the formation of larger agglomerated particles (10-40 µm), while PEG resulted in tabular structures with diameters of 2-20 µm nih.gov. The calculated surface energy of the crystals was also observed to decrease with the presence of SDS and PEG thermofisher.com.

Table 1: Influence of Additives on Strontium Malonate Nanocrystallite Characteristics

| Additive | Crystallite Size (nm) thermofisher.comnih.gov | Particle Morphology (SEM) nih.gov | Induction Time Trend nih.govthermofisher.com |

| None | 244 | Agglomerated (5-20 µm) | Decreases with supersaturation |

| SDS | 222 | Larger Agglomerated (10-40 µm) | Decreases with supersaturation |

| PEG | 121 | Tabular (2-20 µm diameter) | Decreases with supersaturation |

Reaction of Malonic Acid with Strontium Carbonate or Hydroxide

Controlled Crystal Growth through Gel Diffusion Methods

Gel diffusion methods offer a controlled environment for growing single crystals, which is particularly advantageous for compounds with low solubility or those prone to rapid precipitation.

Single crystals of strontium malonate have been successfully grown using the single diffusion technique within a silica (B1680970) gel medium nih.govnih.gov. This method typically involves preparing a silica gel in glass test tubes. A stock solution of sodium metasilicate (B1246114) (SMS) with a density of 1.033 g/cc is prepared by dissolving SMS powder in distilled water at room temperature. This SMS solution is then mixed with 1M malonic acid to achieve a pH of 6, and the mixture is carefully poured into test tubes to allow the gel to set, which typically takes about two days. Once the gel has set, a 0.5 M solution of strontium chloride is supernated over it. Strontium malonate crystals begin to appear at the gel interface after approximately six weeks nih.gov. The gel medium plays a crucial role by supporting the growing crystals and facilitating a controlled, slow diffusion rate of the reactants, which is essential for the formation of well-ordered single crystals nih.govnih.gov.

Powder X-ray diffraction (XRD) analysis of the grown samples confirms their strong crystalline nature nih.govnih.gov. Single-crystal X-ray diffraction studies have revealed that strontium malonate crystallizes in the triclinic space group P1(2). The determined unit cell parameters are a = 6.419 Å, b = 7.622 Å, c = 8.076 Å, with angles α = 76.25°, β = 73.61°, and γ = 81.30° nih.gov. Diffuse reflectance spectroscopic (DRS) studies have been used to determine the optical band gap of the material, which was estimated to be 4.46 eV nih.gov.

Table 2: Crystallographic Data for Gel-Grown Strontium Malonate Crystals

| Parameter | Value | Unit | Source |

| Crystal System | Triclinic | - | nih.gov |

| Space Group | P1(2) | - | nih.gov |

| a | 6.419 | Å | nih.gov |

| b | 7.622 | Å | nih.gov |

| c | 8.076 | Å | nih.gov |

| α | 76.25 | ° | nih.gov |

| β | 73.61 | ° | nih.gov |

| γ | 81.30 | ° | nih.gov |

| Optical Band Gap (DRS) | 4.46 | eV | nih.gov |

Optimization of gel growth conditions is crucial for obtaining high-quality single crystals. For strontium malonate, specific conditions have been identified as conducive to growth. The pH of the gel medium is a critical factor, with a pH of 6 being reported as optimal for the growth of strontium malonate crystals nih.gov. The concentration and density of the gel-forming agent, such as sodium metasilicate, also play a role; a density of 1.033 g/cc for the SMS stock solution has been specified nih.gov. Furthermore, the concentrations of the reactants, 1M malonic acid and 0.5M strontium chloride, are important parameters that influence the crystal growth process nih.gov. The time required for the gel to set (approximately two days) and the subsequent appearance of crystals (around six weeks) are also key aspects of the growth cycle nih.gov. While specific optimization details for strontium malonate are limited in the provided sources, general gel growth optimization for other malonates often involves varying parameters such as gel concentration, pH, gel setting time, and the concentrations of the reacting species to achieve optimal crystal size and quality nih.gov.

Single Crystal Growth in Silica Gel Medium

Nanocrystallite Synthesis and Modulation of Crystallization Kinetics

The synthesis of nanocrystalline strontium malonate involves specific precipitation techniques, as discussed in Section 2.1.1, typically reacting malonic acid with strontium carbonate at moderate temperatures (e.g., 45°C) nih.gov.

The modulation of crystallization kinetics in nanocrystallite synthesis is a key area of study. The induction time, which is the period from achieving supersaturation to the formation of a solid phase, is a critical kinetic parameter. Research has shown that for strontium malonate, the induction time decreases exponentially with an increase in supersaturation nih.govthermofisher.com. This indicates that higher supersaturation leads to faster nucleation.

The introduction of organic additives, such as sodium dodecyl sulfate (SDS) and polyethylene glycol (PEG), significantly influences these kinetics. Both SDS and PEG act to decrease the induction time, thereby accelerating the crystallization process nih.govthermofisher.com. This acceleration is accompanied by changes in the resulting crystallite size and morphology. For instance, the crystallite size of strontium malonate was 244 nm without additives, but it was reduced to 222 nm with SDS and further to 121 nm with PEG thermofisher.comnih.gov. The surface energy of the strontium malonate crystals also decreased with the addition of SDS (from 6.0 to 5.7 mJ/m²) and PEG (to 5.5 mJ/m²) thermofisher.com. These changes in surface energy are correlated with the observed modulation of crystallization. Morphologically, scanning electron microscopy (SEM) studies revealed that crystals precipitated without additives or with SDS tended to form agglomerates (5-20 µm without additives, 10-40 µm with SDS), whereas the presence of PEG resulted in distinct tabular structures (2-20 µm in diameter) nih.gov. This demonstrates that additives can effectively control not only the size but also the shape and aggregation behavior of the nanocrystallites.

Table 3: Effect of Supersaturation on Induction Time for Nanocrystalline Strontium Malonate

| Supersaturation Range nih.govthermofisher.com | Induction Time Trend nih.govthermofisher.com |

| 2.6 to 4.3 | Decreases exponentially |

Impact of Organic Additives (e.g., Sodium Dodecyl Sulfate, Polyethylene Glycol) on Nucleation

The crystallization of strontium malonate can be significantly influenced by the presence of organic additives such as sodium dodecyl sulfate (SDS) and polyethylene glycol (PEG). Studies have shown that both SDS and PEG, when added to the aqueous medium, consistently decrease the induction time of strontium malonate crystallization across various supersaturation levels drugbank.comwikipedia.org. This reduction in induction time indicates an acceleration of the nucleation process.

Furthermore, the addition of these organic additives impacts the morphology and size of the formed crystals. Scanning electron microscopy (SEM) investigations revealed that strontium malonate crystals prepared without additives had crystalline sizes of approximately 244 nm. In contrast, the addition of SDS resulted in crystal sizes of about 222 nm, while PEG led to even smaller crystals, around 121 nm drugbank.comwikipedia.orgmpg.de. Interestingly, SDS was observed to promote the formation of larger agglomerated particles (10-40 µm) compared to crystals without additives (5-20 µm), whereas PEG resulted in tabular structures with diameters ranging from 2-20 µm drugbank.com. The enhanced peak intensity observed in X-ray diffraction (XRD) patterns for samples prepared with SDS or PEG suggests an improved crystalline quality compared to those without additives drugbank.com.

The presence of SDS and PEG also leads to a decrease in the calculated surface energy of strontium malonate crystals. The surface energy was found to decrease from 6.0 mJ/m² without additives to 5.7 mJ/m² with SDS and 5.5 mJ/m² with PEG wikipedia.orgwikipedia.orgmpg.de. This reduction in surface energy is directly correlated with an increase in the nucleation rate of strontium malonate crystals wikipedia.org.

Quantitative Analysis of Crystallization Kinetics

Quantitative analysis of strontium malonate crystallization kinetics provides crucial insights into the fundamental processes governing crystal formation, including induction time, nucleation rate, critical nucleus radius, surface energy, and free energy barrier.

Induction Time Measurements under Varying Supersaturation

Induction time, defined as the period between achieving supersaturation and the appearance of a solid phase, is a key parameter in crystallization kinetics drugbank.com. Measurements conducted for strontium malonate under varying supersaturations (ranging from 2.6 to 4.3) demonstrate an exponential decrease in induction time as supersaturation increases drugbank.comwikipedia.orgwikipedia.orgmpg.de. The presence of SDS or PEG further reduces the induction time at all studied supersaturation levels drugbank.comwikipedia.org.

The following table illustrates the effect of supersaturation and additives on the induction time of strontium malonate crystallization:

| Supersaturation | Induction Time (minutes) - Without Additives drugbank.com | Induction Time (minutes) - With SDS (100 ppm) drugbank.com | Induction Time (minutes) - With PEG (100 ppm) drugbank.com |

| 2.6 | 13.0 | 11.0 | 5.0 |

| 3.0 | 9.0 | 7.0 | 3.0 |

| 3.4 | 6.0 | 4.0 | 2.0 |

| 4.3 | 4.0 | 2.0 | 1.0 |

Determination of Nucleation Rate and Critical Nucleus Radius

The nucleation rate, representing the number of nuclei formed per unit volume per unit time, increases with increasing supersaturation, both with and without the presence of additives drugbank.com. Concurrently, the critical nucleus radius, which is the minimum size a cluster of molecules must reach to become a stable nucleus, decreases as supersaturation increases drugbank.comwikipedia.orgmpg.de. The addition of SDS or PEG also contributes to a decrease in the critical nucleus radius drugbank.comwikipedia.orgmpg.de.

The data below presents the nucleation rate and critical nucleus radius under different conditions:

| Supersaturation | Nucleation Rate (nuclei/cm³.sec x 10²⁹) - Without Additives drugbank.com | Nucleation Rate (nuclei/cm³.sec x 10²⁹) - With SDS drugbank.com | Nucleation Rate (nuclei/cm³.sec x 10²⁹) - With PEG drugbank.com | Critical Nucleus Radius (nm) - Without Additives drugbank.com | Critical Nucleus Radius (nm) - With SDS drugbank.com | Critical Nucleus Radius (nm) - With PEG drugbank.com |

| 2.6 | 0.83 | 1.17 | 3.51 | 1.80 | 1.70 | 1.30 |

| 3.0 | 1.52 | 1.98 | 4.53 | 1.60 | 1.50 | 1.10 |

| 3.4 | 2.35 | 2.88 | 5.44 | 1.40 | 1.30 | 0.90 |

| 4.3 | 3.44 | 3.99 | 6.38 | 1.20 | 1.10 | 0.70 |

Calculation of Surface Energy and Free Energy Barrier of Crystallization

The surface energy and the free energy barrier (ΔGcr) for the formation of a critical nucleus are crucial thermodynamic parameters in crystallization. The free energy barrier for critical nucleus formation decreases with increasing supersaturation and also with the addition of additives drugbank.comwikipedia.orgmpg.de. This reduction in the energy barrier facilitates nucleation. As previously mentioned, the calculated surface energy of strontium malonate crystals decreases from 6.0 mJ/m² without additives to 5.7 mJ/m² with SDS and 5.5 mJ/m² with PEG wikipedia.orgwikipedia.orgmpg.de.

The following table summarizes the free energy change for the formation of a critical nucleus:

| Supersaturation | Free Energy Change for Critical Nucleus Formation (ΔGcr x 10⁻²¹) Joule - Without Additives drugbank.com | Free Energy Change for Critical Nucleus Formation (ΔGcr x 10⁻²¹) Joule - With SDS drugbank.com | Free Energy Change for Critical Nucleus Formation (ΔGcr x 10⁻²¹) Joule - With PEG drugbank.com |

| 2.6 | 10.9 | 9.38 | 4.59 |

| 3.0 | 8.24 | 7.09 | 3.47 |

| 3.4 | 6.33 | 5.46 | 2.67 |

| 4.3 | 4.67 | 4.02 | 1.97 |

Advanced Structural Elucidation of Strontium Malonate Complexes

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful technique for determining the precise atomic arrangement within a crystal. For strontium malonate, SC-XRD studies have revealed critical information about its crystallographic characteristics.

Single-crystal X-ray diffraction studies of strontium malonate have shown that it crystallizes in the triclinic crystal system with the space group P1(2) researchgate.net. Another reported form, strontium malonate sesquihydrate ([Sr₂(C₃H₂O₄)₂(H₂O)₃]n), crystallizes in the monoclinic system with space group C12/c1 (or C2/c) crystallography.netresearchgate.net. A mixed-metal coordination polymer involving strontium and nickel, {[NiSr(C₃H₂O₄)₂(H₂O)₅]·2H₂O}n, also crystallizes in the monoclinic system with space group P2₁/c iucr.orgnih.gov.

For the triclinic form of strontium malonate, the unit cell parameters determined by SC-XRD are a = 6.419 Å, b = 7.622 Å, c = 8.076 Å, with angles α = 76.25°, β = 73.61°, and γ = 81.30° researchgate.net.

For strontium malonate sesquihydrate, [Sr₂(C₃H₂O₄)₂(H₂O)₃]n, the unit cell parameters are reported as a = 14.3345 Å, b = 7.3458 Å, c = 11.5075 Å, with β = 106.71° at 120 K crystallography.net.

For the mixed-metal complex, {[NiSr(C₃H₂O₄)₂(H₂O)₅]·2H₂O}n, the unit cell parameters are a = 6.7745 Å, b = 14.220 Å, c = 15.629 Å, and β = 101.10° iucr.org.

Table 1: Selected Unit Cell Parameters for Strontium Malonate and Related Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature (K) | Reference |

| Strontium Malonate | Triclinic | P1(2) | 6.419 | 7.622 | 8.076 | 76.25 | 73.61 | 81.30 | Not specified | researchgate.net |

| Strontium Malonate Sesquihydrate | Monoclinic | C12/c1 | 14.3345 | 7.3458 | 11.5075 | 90 | 106.71 | 90 | 120 | crystallography.net |

| {[NiSr(C₃H₂O₄)₂(H₂O)₅]·2H₂O}n | Monoclinic | P2₁/c | 6.7745 | 14.220 | 15.629 | 90 | 101.10 | 90 | 294 | iucr.org |

The crystal structures of malonates are highly diverse, ranging from ionic to three-dimensional polymers researchgate.net. In anhydrous strontium malonate, the compound forms a three-dimensional network linked by nine-coordinate strontium complexes . For strontium malonate sesquihydrate, [Sr₂(C₃H₂O₄)₂(H₂O)₃]n, it crystallizes with nine-coordinated strontium atoms interconnected into a three-dimensional framework structure researchgate.net. The arrangement of molecules in a crystal lattice is influenced by intermolecular forces, leading to specific packing architectures ucl.ac.uk.

The strontium(II) ion in strontium malonate complexes typically exhibits high coordination numbers due to its large ionic radius. In anhydrous strontium malonate, the strontium ion is nine-coordinate, surrounded by nine carboxylate oxygen atoms, forming a distorted tricapped trigonal prism . In the mixed-metal coordination polymer {[NiSr(C₃H₂O₄)₂(H₂O)₅]·2H₂O}n, the Sr²⁺ ion is bonded to five oxygen atoms from three different malonate dianions and four oxygen atoms from coordinated water molecules, resulting in a nine-coordinate distorted tricapped trigonal-prismatic geometry iucr.orgnih.govnih.gov. The average Sr—O bond distance in this complex is reported as 2.649 Å iucr.org.

Malonate, being a dicarboxylic acid, acts as a versatile ligand with various dentate abilities, and its coordination modes depend on the nature of the metal and synthesis type researchgate.net. In strontium malonate complexes, malonate typically coordinates via chelation complexes researchgate.net. This chelation often involves an oxygen atom from each of the two carboxylate groups, forming a six-membered ring that includes the Sr²⁺ ion . This bidentate chelation is a favored mode of interaction for malonate with alkali metals, alkaline earth metals, lanthanides, and transition metal ions .

In some strontium malonate complexes, malonate groups can coordinate by chelation, where three malonate groups form a complex with six oxygen atoms linked through one Sr²⁺ ion researchgate.net. In the {[NiSr(C₃H₂O₄)₂(H₂O)₅]·2H₂O}n complex, two of the three carboxylate groups coordinate with the Sr atom in a chelate fashion, while the third acts in a bridging mode, connecting two Sr atoms nih.gov. The O—C—O angles for the carboxylate groups in this complex range from 120.9° to 123.9°, and C—O bond distances are typically between 1.246 Å and 1.265 Å, suggesting some delocalization of the carboxylate groups iucr.orgnih.gov. High values of Δν (νas – νs) from FTIR spectra also suggest bidentate chelating due to interaction with both oxygen atoms of the carboxylate group acs.org.

Elucidation of Strontium(II) Coordination Environment and Polyhedra

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray Diffraction (PXRD) is routinely used to characterize the crystalline nature of strontium malonate. PXRD patterns of strontium malonate samples consistently reveal a strong crystalline nature, indicated by well-defined Bragg peaks researchgate.netacs.org. The d-values of these Bragg peaks are typically in good agreement with standard references, confirming the formation of crystalline strontium malonate . PXRD is also used to assess the phase composition and crystallinity of strontium malonate, including nano-crystallite forms acs.orgnih.gov. For instance, studies on nano-crystallite strontium malonate show that the crystallite sizes can vary depending on synthesis conditions, with values around 244 nm for crystals without additives, and smaller sizes (e.g., 121 nm with PEG) when additives are used acs.org.

Assessment of Crystalline Nature and Phase Purity

The crystalline nature and phase purity of Strontium malonate are primarily assessed using Powder X-ray Diffraction (XRD). This technique is instrumental for phase identification, structure solution, and refinement, providing insights into the material's inherent crystallinity. google.com The presence of a stable baseline and well-defined diffraction peaks in the XRD pattern serves as an indicator of the sample's homogeneity and purity. google.comgoogle.com Studies have confirmed the strong crystalline nature of Strontium malonate. researchgate.net Single crystals of Strontium malonate can be successfully grown using methods such as the silica (B1680970) gel in glass test tubes technique. researchgate.netresearchgate.net Research indicates that the malonate salt of strontium exhibits a distinct crystallographic structure. google.com

Crystallite Size Determination

The determination of crystallite size for nano-crystalline Strontium malonate is achieved through various analytical methods, including Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS). researchgate.net Investigations into the impact of organic additives on crystallization have revealed variations in crystallite size. For instance, nano-crystalline Strontium malonate prepared without additives showed a crystallite size of 244 nm. The addition of sodium dodecyl sulfate (B86663) (SDS) resulted in a crystallite size of 222 nm, while the inclusion of polyethylene (B3416737) glycol (PEG) led to a reduction in crystallite size to 121 nm. researchgate.netekb.eg

Scanning Electron Microscopy (SEM) is utilized to examine the morphology and agglomeration behavior of Strontium malonate crystals. SEM images have shown that crystals prepared with SDS exhibit larger agglomerated particle sizes, typically ranging from 10 to 40 µm, compared to those prepared without additives, which range from 5 to 20 µm. ekb.eg Furthermore, Strontium malonate crystals grown with PEG tend to form a tabular structure with diameters between 2 and 20 µm. ekb.eg

Table 1: Crystallite Sizes of Strontium Malonate Under Different Conditions

| Condition | Crystallite Size (nm) | Agglomerated Particle Size (µm) |

| Without Additives | 244 | 5-20 |

| With Sodium Dodecyl Sulfate (SDS) | 222 | 10-40 |

| With Polyethylene Glycol (PEG) | 121 | 2-20 (tabular structure) |

Characterization of Hydration States and Anhydrous Forms

Strontium malonate is known to exist in different hydration states, which significantly influence its properties. A notable crystalline form is strontium malonate sesquihydrate, characterized by the presence of 1½ water molecules per crystal unit cell. google.comresearchgate.net This sesquihydrate form demonstrates a higher aqueous solubility, exceeding 2 g/l, in comparison to the previously documented anhydrous strontium malonate. google.comgoogle.com

Most crystalline forms of organic strontium salts, including strontium malonate, incorporate varying amounts of crystal water, which plays a crucial role in coordinating with the strontium ions within the crystal lattice. google.com Thermal analysis techniques, such as Thermogravimetric Analysis (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability of the crystals and to confirm the presence or absence of coordinated water molecules. researchgate.netresearchgate.net It has been observed that strontium malonate sesquihydrate can dehydrate quite readily. researchgate.net

X-ray diffraction analysis is a key method for elucidating the precise structure of both hydrated and anhydrous forms. google.com The asymmetric unit and crystal packing of strontium malonate 1½ hydrate (B1144303) have been detailed, revealing a framework structure where nine-coordinated strontium atoms are interconnected. google.comresearchgate.net The structure of anhydrous strontium malonate has also been previously described. google.com

Table 2: Properties of Strontium Malonate Hydration States

| Form | Water Molecules per Unit Cell | Aqueous Solubility (g/l) | Key Characteristics |

| Strontium Malonate Sesquihydrate | 1.5 | > 2 | New crystalline form; Sr atoms are nine-coordinated and interconnected into a 3D framework; dehydrates easily. google.comresearchgate.netgoogle.com |

| Anhydrous Strontium Malonate | 0 | Lower than sesquihydrate | Previously described form. google.comgoogle.comgoogle.com |

Comprehensive Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique employed to identify functional groups and determine the molecular structure of strontium malonate by analyzing its vibrational modes researchgate.net. The FTIR spectra of strontium malonate crystals are typically recorded in the frequency region of 400–4000 cm⁻¹ researchgate.net. The presence of malonate ligands in the compound is unequivocally confirmed by its characteristic IR spectrum researchgate.netekb.eg.

The FTIR spectrum of strontium malonate exhibits distinct absorption bands corresponding to the vibrational modes of both the malonate ligand and any associated water molecules. Key assignments include:

CH Stretching Vibrations: Frequencies observed in the range of 3013–2310 cm⁻¹ are attributed to the stretching vibrations of the CH group within the malonate ligand ekb.eg.

Carboxylate Group Vibrations:

The asymmetric stretching vibration (νas(COO)) of the coordinated carboxyl group typically appears in the range of 1589.06–1325 cm⁻¹ ekb.eg.

The symmetric stretching vibration (νs(COO)) is observed around 1352.8 cm⁻¹ ekb.eg.

A medium band at 1668 cm⁻¹ has been assigned to asymmetric stretching vibrations (νas(OCO)) in similar malonate compounds ias.ac.in.

Water Molecule Vibrations: Bands in the region of 3460–3150 cm⁻¹ are indicative of lattice water molecules . Other vibrations such as OH deformation, rocking, wagging, and twisting modes of water molecules are also typically observed in the IR spectra of hydrated metal malonates inoe.ro.

The tentative assignments for some selected absorption bands in the FTIR spectrum of strontium malonate are summarized in Table 1.

Table 1: Selected FTIR Vibrational Mode Assignments for Strontium Malonate

| Frequency (cm⁻¹) | Assignment | Reference |

| 3460–3150 | Lattice water (O-H stretching) | |

| 3013–2310 | CH stretching vibration | ekb.eg |

| 1589.06–1325 | Asymmetric stretching (νas(COO)) | ekb.eg |

| 1352.8 | Symmetric stretching (νs(COO)) | ekb.eg |

| 468 | Sr-O bond stretching | researchgate.net |

The coordination mode of the malonate ligand to the strontium ion can be inferred from the separation between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group (Δν = νas - νs) ekb.eg. For strontium malonate, reported Δν values of 140 cm⁻¹ and 237 cm⁻¹ suggest a bidentate chelating coordination mode ekb.eg. This large separation indicates that the malonate ligand interacts with the strontium ion through both oxygen atoms of the carboxylate group, forming a stable chelate complex ekb.eg. This bidentate chelation is a preferred mode of interaction for malonate with alkaline earth metals like Sr²⁺, where three malonate groups can form a complex with six oxygen atoms linked to one Sr²⁺ ion researchgate.net.

Vibrational Mode Assignments of Malonate Ligands and Water Molecules

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary vibrational information to FTIR, particularly for modes that are Raman active researchgate.netamericanpharmaceuticalreview.com. Raman spectra of strontium malonate crystals are typically recorded in the frequency region of 50–3500 cm⁻¹ researchgate.net.

Raman spectroscopy offers additional insights into the vibrational characteristics of strontium malonate, often highlighting different aspects of molecular motion compared to FTIR americanpharmaceuticalreview.com. The detailed analysis of vibrational data from both FTIR and FT-Raman spectra helps to confirm the presence of various functional groups and their specific coordination modes within the prepared strontium malonate sample . While specific detailed Raman assignments for strontium malonate were not extensively provided in the search results, general trends for malonate compounds indicate that Raman spectra complement IR by showing:

Carboxylate Group Vibrations: Asymmetric and symmetric stretching vibrations of the OCO group are observed in Raman spectra, often with different relative intensities compared to IR ias.ac.ininoe.ro. For instance, the asymmetric stretching νas(OCO) and symmetric stretching νs(OCO) modes are typically observed inoe.ro.

Methylene (B1212753) Group Vibrations: Vibrations related to the methylene (CH₂) group, such as wagging modes, are also identifiable in Raman spectra ias.ac.in.

Water Molecule Vibrations: Rocking, wagging, and twisting modes of water molecules can also be observed in the Raman spectrum, complementing FTIR data inoe.ro.

The combined analysis of FTIR and Raman spectra allows for a more complete assignment of the vibrational modes and provides a robust confirmation of the structural features of strontium malonate.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

UV-Vis spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are utilized to investigate the optical properties of strontium malonate, particularly for determining its optical band gap researchgate.net. DRS is especially useful for powdered samples or materials that are opaque to direct transmission researchgate.net.

The optical band gap (Eg) is a fundamental electronic property that defines the minimum energy required to excite an electron from the valence band to the conduction band researchgate.netiisc.ac.in. Its determination is crucial for understanding the material's potential applications, especially in semiconductor and optical fields researchgate.netiisc.ac.in.

For strontium malonate, the optical band gap has been determined through UV-Vis transmission spectra and DRS studies. Different studies have reported varying values for the optical band gap, which can be attributed to differences in sample preparation (e.g., single crystals versus nanocrystalline forms) and measurement methodologies:

One study reported a direct band gap of 2.58 eV from UV-Vis transmission spectra, showing 60%–80% transparency in the 500–800 nm spectral range researchgate.net.

Another investigation using DRS estimated the band gap of gel-grown strontium malonate crystals to be 4.46 eV .

A broader study on various metal malonates, including strontium malonate, reported a band gap of 5.402 eV for strontium malonate crystals when estimated using the Kubelka-Munk equation from diffuse reflectance spectra researchgate.net.

These values indicate that strontium malonate is a wide bandgap material, placing it in the range between semiconductors and insulators ias.ac.iniisc.ac.in. The band gap is typically estimated by extrapolating the straight-line portion of a Tauc plot (a plot of (αhν)² or (αhν)¹/² versus photon energy hν) to the energy axis, where α is the absorption coefficient researchgate.netiisc.ac.in.

Thermal Behavior and Decomposition Pathways of Strontium Malonate

Thermogravimetric Analysis (TG/DTG)

Thermogravimetric analysis (TG) and its derivative (DTG) are instrumental in quantifying mass loss stages and elucidating decomposition mechanisms by monitoring weight changes as a function of temperature.

For anhydrous strontium malonate, TG/DTG studies reveal no initial mass loss associated with dehydration, as the compound is already in an anhydrous and crystalline form wikipedia.org. This contrasts with hydrated forms, such as strontium malonate sesquihydrate (SrC₃H₂O₄·1.5H₂O), which contains 1.5 molecules of water per crystal unit mpg.de. While specific mass loss percentages for the dehydration of strontium malonate sesquihydrate were not explicitly quantified in the provided sources, the presence of water of crystallization and subsequent dehydration is a known phenomenon for hydrated metal malonates wikipedia.org.

The thermal decomposition of anhydrous strontium malonate is characterized as a single-step process wikipedia.orgfishersci.ca. The TG curve for anhydrous strontium malonate shows a significant change in slope at a mass loss of approximately 15% wikipedia.org. This mass loss is attributed to the removal of a carbon monoxide (C-O) molecule from the malonate ligand wikipedia.org. The decomposition process of strontium malonate has been studied, and kinetic parameters such as activation energy and frequency factor have been determined. The energy of activation for the decomposition of strontium malonate is reported as 547 kJ mol⁻¹, with a frequency factor of 10⁴¹ s⁻¹ fishersci.ca.

Quantification of Mass Loss Stages Associated with Dehydration

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are complementary techniques used to identify thermal events, such as endothermic (heat-absorbing) and exothermic (heat-releasing) transitions, and to determine thermal stability.

Differential Thermal Analysis (DTA) of anhydrous strontium malonate exhibits a prominent endothermic peak at approximately 412.36°C wikipedia.org. This endotherm corresponds closely to a peak observed in the Derivative Thermogravimetry (DTG) curve at 409.39°C, indicating a significant mass loss event wikipedia.org. Similarly, Differential Scanning Calorimetry (DSC) studies show a corresponding endothermic transition at 411.35°C wikipedia.org. A shoulder observed in the DTG curve around 420°C is not attributed to the formation of a stable intermediate but rather to a change in the pyrolysis of gaseous decomposition products or a possible phase transformation wikipedia.org.

Anhydrous strontium malonate demonstrates a high degree of thermal stability, remaining stable up to approximately 409°C wikipedia.org. This elevated thermal stability, particularly when compared to other metal malonates (e.g., magnesium malonate at 310°C, calcium malonate at 325°C, barium malonate at 161°C), is attributed to its anhydrous nature, which allows the decomposition to proceed without prior restructuring wikipedia.orgfishersci.cawikipedia.org.

Table 1: Summary of Thermal Analysis Data for Anhydrous Strontium Malonate

| Technique | Transition Type | Temperature (°C) | Associated Event/Observation | Mass Loss (%) |

| TG | Decomposition | ~409 | Change in slope | ~15 wikipedia.org |

| DTG | Peak | 409.39 | Maximum rate of mass loss | - |

| DTA | Endotherm | 412.36 | Decomposition | - |

| DSC | Endotherm | 411.35 | Decomposition | - |

Table 2: Kinetic Parameters for Thermal Decomposition of Strontium Malonate

| Parameter | Value | Unit |

| Activation Energy (Ea) | 547 fishersci.ca | kJ mol⁻¹ |

| Frequency Factor (A) | 10⁴¹ fishersci.ca | s⁻¹ |

Identification of Endothermic and Exothermic Transitions during Decomposition

Characterization of Thermal Decomposition Products and Residues

The primary solid product formed from the thermal decomposition of anhydrous strontium malonate is strontium carbonate (SrCO₃) wikipedia.orgfishersci.ca. This transformation occurs with an observed mass loss of 22.15% wikipedia.org. At higher temperatures, strontium carbonate can further decompose to strontium oxide (SrO) ereztech.comresearchgate.net. For instance, strontium carbonate exhibits a phase transition around 910°C, and its decomposition to strontium oxide is a known process ereztech.com.

Identification of Intermediate and Final Solid Phases

The thermal decomposition of strontium malonate (SrC₃H₂O₄) generally leads to the formation of strontium carbonate (SrCO₃) as the final inorganic residue. While some studies suggest a single-step decomposition process for anhydrous strontium malonate, others indicate a more complex, multi-stage decay, especially in the presence of water of crystallization fishersci.ieamericanelements.comnih.gov.

Strontium Malonate Decomposition:

For anhydrous strontium malonate, the decomposition is often described as a single-step process, with strontium carbonate (SrCO₃) being the end product, occurring around 409°C fishersci.ieamericanelements.com.

In cases where water of crystallization is present, the thermal decomposition can proceed through multiple stages. An initial weight loss is typically attributed to the dehydration process, indicating the presence of inequivalent water molecules within the crystal structure nih.gov. The decomposition temperature for strontium malonate has been reported around 335°C, highlighting its relatively high thermal stability compared to some other metal malonates fishersci.ienih.gov.

Strontium Malonato Ferrates Decomposition: The thermal decomposition of strontium tris(malonato)ferrates(III) (e.g., Sr₃[Fe(CH₂C₂O₄)₃]₂·xH₂O) is a more intricate process involving several stages. These compounds are explored as precursors for synthesizing strontium ferrites at lower temperatures than conventional ceramic methods drugbank.commpg.de.

Intermediate Phases: After initial dehydration, the anhydrous complexes undergo decomposition. Intermediate iron(II) species, such as ferrous malonate, have been identified during the decomposition process drugbank.comgoogleapis.com. Subsequent oxidative decomposition leads to the formation of α-Fe₂O₃ (alpha-iron(III) oxide) fishersci.iempg.deereztech.com.

Final Solid Phases: In the final stages, a solid-state reaction occurs between the formed α-Fe₂O₃ and strontium carbonate (which might be an intermediate product from the malonate decomposition), resulting in the formation of strontium ferrites. Specific strontium ferrites identified as final products include Sr₃Fe₂O₆.₅ (also referred to as Sr₃Fe₂O₇₋ₓ) and SrFeO₂.₅ drugbank.commpg.de. The formation temperature for these ferrites from malonato ferrate precursors is significantly lower than that achieved through traditional ceramic methods mpg.de.

Table 1: Summary of Decomposition Products and Temperatures

| Compound | Decomposition Stages/Temperature Range | Intermediate Products | Final Products | Reference |

| Strontium Malonate | Single step (~409°C) | - | Strontium Carbonate (SrCO₃) | fishersci.ieamericanelements.com |

| Strontium Malonate (hydrated) | Three stages | Dehydration products | Strontium Carbonate (SrCO₃) | nih.gov |

| Strontium Tris(malonato)ferrate(III) | Multi-stage (300-1073 K) | Iron(II) species, α-Fe₂O₃ | Sr₃Fe₂O₆.₅, SrFeO₂.₅ (Strontium Ferrites) | drugbank.commpg.de |

Analytical Techniques for Residue Analysis

The identification and characterization of intermediate and final solid phases during the thermal decomposition of strontium malonate and its ferrate complexes rely on a suite of advanced analytical techniques.

X-ray Diffraction (XRD): XRD is a primary technique used to determine the crystalline nature and identify the specific phases present in the samples and their decomposition residues. Powder XRD patterns allow for the identification of crystalline compounds by comparing them to standard diffraction databases (e.g., JCPDS files). It confirms the formation of new crystalline phases like strontium carbonate or various strontium ferrites fishersci.ienih.govdrugbank.commpg.dewikipedia.orgwikipedia.org.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the compounds and their decomposition products. For strontium malonate, IR spectra confirm the presence of malonate ligands and can indicate coordination modes nih.govwikipedia.org. During decomposition, changes in the IR spectra can reveal the loss of organic components and the formation of new inorganic species, such as carbonates or metal-oxygen bonds in ferrites fishersci.ienih.govdrugbank.commpg.dewikipedia.org.

Mössbauer Spectroscopy: This technique is particularly valuable for studying iron-containing compounds, such as strontium malonato ferrates and their decomposition products. Mössbauer spectroscopy provides information about the oxidation state of iron, its coordination environment, and magnetic properties. It can distinguish between different iron-containing phases (e.g., Fe(II) species, Fe(III) species like α-Fe₂O₃, and various strontium ferrites) and track their evolution during thermal treatment fishersci.iedrugbank.commpg.degoogleapis.comereztech.comnih.gov. For instance, it can confirm the presence of iron(II) intermediates or superparamagnetic α-Fe₂O₃ googleapis.comereztech.com.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems, particularly atoms, molecules, and condensed phases. For strontium malonate, DFT calculations are applied to understand its electronic configuration, bonding, and to accurately predict spectroscopic data.

One of the significant applications of DFT in the study of strontium malonate is the accurate prediction of spectroscopic parameters, particularly for ⁸⁷Sr Nuclear Magnetic Resonance (NMR) spectroscopy. High-sensitivity ⁸⁷Sr solid-state NMR experiments often utilize ⁸⁷Sr-labeled strontium malonate as a reference or a model compound nih.govacs.orgrsc.orgrsc.org. Gauge Including Projector Augmented Wave (GIPAW) DFT calculations have been shown to accurately compute ⁸⁷Sr NMR parameters nih.govacs.orgrsc.orgrsc.org. This computational approach, implemented in software packages like CASTEP, effectively handles the periodic nature of solids using plane-wave basis sets acs.org. The calculated NMR parameters, including chemical shifts and nuclear quadrupole coupling constants, demonstrate good agreement with experimentally measured values for strontium malonate and other strontium-containing solids acs.org. The sensitivity of ⁸⁷Sr nuclear quadrupole coupling constants to the strontium site symmetry is a key aspect, with a proposed experimental ⁸⁷Sr chemical shift scale indicating a range of approximately 550 ppm acs.org. This predictive capability is vital for interpreting complex NMR spectra and characterizing strontium environments in various materials nih.govacs.orgrsc.org.

Electronic Structure Analysis and Bonding Characteristics

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior and structural evolution of materials.

MD simulations are extensively used to generate structural models for strontium environments, particularly in amorphous or disordered phases where long-range order is absent rsc.orgcore.ac.uknih.gov. This is crucial for understanding materials like bioactive glasses or amorphous carbonates, where the local environment of strontium ions dictates their properties and bioavailability nih.govacs.orgrsc.org. For instance, structural models of (Ca,Sr)-silicate bioactive glasses are generated through MD simulations and subsequently relaxed by DFT for further analysis, such as GIPAW calculations of ⁸⁷Sr NMR parameters nih.govacs.orgrsc.org.

MD simulations can mimic experimental "melt-quench" procedures, allowing researchers to observe the formation of amorphous structures under different cooling rates nih.govresearchgate.net. For amorphous strontium carbonate (ASC), atomistic models derived from ab initio MD simulations have been developed to understand the relationship between hydration levels and atomic-scale bonding motifs rsc.org. These simulations help in characterizing the dynamically disordered structures at the atomic scale, which are otherwise challenging to probe experimentally rsc.org. While not directly focused on amorphous strontium malonate, MD simulations have also been applied to study the crystal nucleation of nano-crystallite strontium malonate, demonstrating their utility in understanding the compound's structural behavior and phase transitions researchgate.netdntb.gov.ua. The ability of MD to generate realistic structural models is fundamental for predicting and rationalizing the properties of strontium in complex, disordered environments rsc.org.

Applications in Advanced Materials Science and Chemical Separation Technologies

Model System for Alkaline Earth Metal Carboxylate Chemistry

Strontium malonate acts as an important model system for understanding the fundamental aspects of alkaline earth metal carboxylate chemistry, particularly concerning chelation and coordination.

Malonate is a dicarboxylic acid that can act as a versatile ligand, exhibiting various dentate abilities depending on the nature of the metal and the synthesis method. The malonate ion can form six-membered and four-membered metallacycles and can function as a bridging or chelating-bridging ligand. researchgate.net

For strontium (Sr²⁺), malonate typically coordinates through chelation complexes. researchgate.net In such a structure, three malonate groups can form a complex where six oxygen atoms are linked through a single Sr²⁺ ion. researchgate.net This chelation forms a six-membered ring that includes the Sr²⁺ ion, a type of coordination not possible with monocarboxylic acids. This complexation structure is considered the most thermally stable among malonate complexes with alkaline earth metal cations. researchgate.net Studies on the crystallization of nanocrystalline strontium malonate have been conducted, revealing that factors like supersaturation and the presence of additives (e.g., sodium dodecyl sulfate (B86663) or polyethylene (B3416737) glycol) influence the induction time and surface energy of the crystals. acs.org

Comparative studies of metal malonates reveal differences in their coordination modes and thermal stabilities. For instance, while strontium malonate typically forms chelation complexes where three malonate groups coordinate to a single Sr²⁺ ion, other metal malonates exhibit distinct coordination geometries. researchgate.net For example, in manganese malonate dihydrate, each Mn²⁺ ion is octahedrally coordinated by four carboxylate oxygen atoms from three different malonate ions and two trans water oxygen atoms. The malonate ligands in manganese malonate adopt an "envelope" conformation.

The thermal stability of malonate complexes varies among alkaline earth metals. Strontium malonate exhibits a decomposition temperature of approximately 335°C, which is higher than that of magnesium malonate (310°C) and calcium malonate (325°C), but significantly higher than barium malonate (161°C). researchgate.net This suggests that the strength of the metal-oxygen (M-O) bonds decreases in the order Mg(II) > Ca(II) > Sr(II) > Ba(II), which aligns with the reported stability constants for these compounds. Infrared (IR) spectroscopy studies confirm that coordination occurs through the carboxyl oxygen atoms, and changes in C=O and C-O stretching frequencies can indicate the strength of the M-O bond.

The following table summarizes the decomposition temperatures of some alkaline earth metal malonates:

| Metal Cation | Decomposition Temperature (°C) researchgate.net |

| Mg²⁺ | 310 |

| Ca²⁺ | 325 |

| Sr²⁺ | 335 |

| Ba²⁺ | 161 |

Fundamental Studies of Chelation and Coordination in Divalent Metal Complexes

Precursor Material for Functional Inorganic Oxides

Strontium malonate can serve as a precursor for the synthesis of various functional inorganic oxides, leveraging its controlled thermal decomposition pathways.

Strontium malonate can be utilized as a precursor for synthesizing strontium-containing ferrites through thermal decomposition. While direct studies on strontium malonate to strontium ferrite (B1171679) are less explored, the thermal decomposition of related strontium ferricarboxylates, such as strontium tris(malonato)ferrate(III), has been investigated for producing strontium ferrites. core.ac.uk These precursors decompose through complex multi-stage processes, ultimately yielding strontium ferrites like Sr₃Fe₂O₆.₅ and Sr₂Fe₂O₅ at relatively lower temperatures compared to conventional ceramic methods. core.ac.ukresearchgate.net The formation of these ferrites often involves intermediate iron(II) species and subsequent oxidative decomposition to α-Fe₂O₃, followed by a solid-state reaction with strontium carbonate. researchgate.net

For example, the thermal decomposition of strontium and barium hexa(formato)ferrates(III) leads to the formation of nanosized ferrites of Sr₂Fe₂O₅ and BaFe₂O₄ stoichiometry through a solid-state reaction between α-Fe₂O₃ and a fraction of MCO₃ (metal carbonate) at temperatures much lower than those required by conventional ceramic methods. researchgate.net

Strontium-doped perovskite materials, such as lanthanum manganite (LaMnO₃), are often prepared using sol-gel methods, where strontium precursors are incorporated. While strontium malonate is not explicitly mentioned as a direct precursor for lanthanum manganite in the search results, strontium salts like strontium nitrate (B79036) and strontium acetate (B1210297) are commonly used in sol-gel synthesis routes for these materials. chemisgroup.usresearchgate.netrjpbcs.commdpi.com

For instance, strontium-doped lanthanum manganite powders can be prepared using a peroxide acetate salt-based solution, where the amorphous dried gel powders, due to their high cation coordination and small particles, facilitate the development of the perovskite phase at temperatures around 600-700°C. researchgate.net Other methods for synthesizing strontium-doped lanthanum manganites include co-precipitation using oxalate (B1200264) precursors or citric acid as a fuel in sol-gel combustion methods. mdpi.comchapman.eduscielo.org.mx The inclusion of strontium modifies the properties of these perovskite materials, influencing their structural, electrical, dielectric, and magnetic characteristics. chemisgroup.usresearchgate.netresearchgate.net

Synthesis of Strontium-Containing Ferrites via Thermal Decomposition

Applications in Selective Metal Ion Separation and Adsorption

Strontium malonate, or related malonate-containing ligands, shows promise in selective metal ion separation and adsorption, particularly for strontium ions.

Crown ether ligands, specifically 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate) ligand (Na₄oddm), have been successfully encapsulated in hydrophilic SiO₂ through a sol-gel process to create materials for selective Sr²⁺ separation. acs.orgdss.go.th These hybrid organic/inorganic sol-gel materials demonstrated a high affinity for Sr²⁺, selectively removing 91.4% ± 1.3% of Sr²⁺ from solutions even in the presence of a 9-fold excess of competing Ca²⁺ ions. acs.orgdss.go.th This approach offers an alternative to traditional solvent extraction or sorbents with chemically grafted crown ether ligands, reducing organic waste. acs.orgdss.go.th The Sr²⁺-loaded gels can be regenerated using acidic washes (e.g., HCl) or chelating agents like EDTA, allowing for multiple extraction/stripping cycles without significant physical degradation. acs.orgdss.go.th

Another study explored strontium adsorption using aluminum-pillared montmorillonite (B579905) (PILC) carrying organic acid groups, including malonate. researchgate.net The in situ dissociation of these groups increases the negative sites in the modified PILC, promoting cation uptake. researchgate.net The study showed that strontium uptake could be optimized by tuning pH conditions to the acid's strength. researchgate.net The removal efficiency of strontium by synthetic Na-birnessite was around 95%, suggesting a higher affinity for strontium than cesium, likely due to stronger electrostatic attraction with the divalent strontium cation. researchgate.net Furthermore, novel strategies for selective strontium uptake and elution utilize materials with distinct adsorption sites, allowing for efficient capture and subsequent desorption of Sr²⁺ ions, which is crucial for treating radioactive waste. d-nb.infomdpi.com

Anion Exchange Chromatography for Strontium and Calcium Separation

Anion exchange chromatography is a technique utilized for the separation of various ions, including strontium and calcium. While several studies have explored the separation of strontium from calcium using anion exchange resins and specific eluents like alcoholic solutions of nitric acid, the direct application or specific role of strontium malonate as a component or reference material within these anion exchange chromatography processes for strontium and calcium separation has not been explicitly detailed in the provided research. scilit.comnih.govmsu.ruresearchgate.netosti.gov

Development of Crown Ether-Doped Sol-Gel Materials for Selective Strontium(II) Removal

Hybrid organic/inorganic sol-gel materials have been developed for the selective removal of strontium(II) ions from aqueous solutions, even in the presence of competing ions like calcium(II). acs.orgdss.go.thnih.gov These materials encapsulate crown ether ligands, such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate) ligand (Na₄oddm), which exhibit a high affinity for Sr²⁺. acs.orgdss.go.thnih.gov The encapsulation process involves a simple sol-gel method using hydrophilic SiO₂. acs.orgnih.gov These doped sol-gel materials have demonstrated high selectivity, removing 91.4 ± 1.3% of Sr²⁺ from solutions containing a 9-fold excess of Ca²⁺ ions, while only removing about 51 ± 5% of Ca²⁺ ions. acs.orgdss.go.th This approach offers an alternative to traditional solvent extraction or sorbents with chemically grafted crown ether ligands. acs.orgdss.go.thnih.gov

The crown ether-doped sol-gel sorbents exhibit reasonable kinetics for strontium uptake. Experiments showed that up to 65% of the Sr²⁺ in solution was absorbed into the sorbent within the first hour of extraction. acs.orgdss.go.th After 24 hours, approximately 74% of the Sr²⁺ was removed, with up to 52% of the encapsulated ligand being utilized for binding Sr²⁺. acs.orgdss.go.th In other studies involving crown ether-based polymers, the adsorption behavior for Sr²⁺ followed a pseudo-first-order kinetic model and a Langmuir adsorption model. researchgate.net The maximum adsorption capacity reported for such a polymer was 4.6 mg/g. researchgate.net

Table 1: Strontium Adsorption Performance of Crown Ether-Doped Sol-Gel Materials

| Parameter | Value | Reference |

| Sr²⁺ Removal Efficiency | 91.4 ± 1.3% (in presence of Ca²⁺) | acs.orgdss.go.thnih.gov |

| Ca²⁺ Removal Efficiency | 51 ± 5% (in presence of Sr²⁺) | acs.orgdss.go.th |

| Sr²⁺ Uptake in 1 hour | Up to 65% | acs.orgdss.go.th |

| Sr²⁺ Removal in 24 hours | 74% | acs.orgdss.go.th |

| Ligand Utilization | Up to 52% for binding Sr²⁺ | acs.orgdss.go.th |

| Maximum Adsorption Capacity (Crown Ether Polymer) | 4.6 mg/g | researchgate.net |

The crown ether-doped sol-gel sorbents are regenerable without degradation of their capacity. acs.orgdss.go.th After strontium loading, the metal ions can be effectively removed from the sorbents by washing with various stripping agents. Hydrochloric acid (HCl) at 6.0 M or 1.0 M concentrations, and ethylenediaminetetraacetic acid (EDTA) at 0.1 M or 0.01 M, have been evaluated for this purpose. acs.orgdss.go.th A single wash with 1.0 M HCl recovered 80.7 ± 1.4% of the Sr²⁺ ions, while a single wash with 0.1 M EDTA was even more effective, recovering 90.6 ± 1.1% of the metal ions. acs.orgdss.go.th

Recyclability studies have shown that the same sol-gel sample maintained its strontium removal efficiency over multiple cycles. Through four extraction cycles, the material was found to remove 92 ± 7% of the Sr²⁺ from solution. acs.orgdss.go.th No physical degradation of the crown ether-doped gels was observed after these extraction/stripping cycles. acs.orgdss.go.th Another study on a crown ether-based polymer demonstrated no significant decline in adsorption performance for Sr²⁺ even after five cycles, indicating its long-lasting and efficient nature. researchgate.net

Table 2: Sorbent Regeneration and Recyclability

| Stripping Agent | Concentration | Sr²⁺ Recovery (%) | Recyclability (Cycles) | Sr²⁺ Removal after Cycles (%) | Physical Degradation | Reference |

| HCl | 1.0 M | 80.7 ± 1.4 | - | - | - | acs.orgdss.go.th |

| EDTA | 0.1 M | 90.6 ± 1.1 | - | - | - | acs.orgdss.go.th |

| HCl | 6.0 M | - | 4 | 92 ± 7 | Not observed | acs.orgdss.go.th |

| - | - | - | 5 | No significant decline | - | researchgate.net |

Adsorption Kinetics and Capacity Studies

Investigative Tool in Strontium-Containing Bioactive Materials Research

Characterization of Strontium Environments in Bioactive Glasses using Strontium Malonate as a Reference

Strontium malonate has served as a critical reference compound in characterizing the environment of strontium incorporated into bioactive materials. researchgate.net For instance, in studies investigating strontium localization in bone matrix—a complex bioactive material primarily composed of calcium hydroxyapatite (B223615) (CaHA)—strontium malonate was used as the source of strontium. researchgate.net X-ray absorption spectroscopy was employed to analyze the distribution of strontium within the bone components. researchgate.net The analysis revealed that approximately 35-45% of the strontium was incorporated into CaHA by substituting some of the calcium ions at highly ordered sites. researchgate.net Furthermore, at least 30% of the strontium was found at less ordered sites, where only the first solvation shell was resolved, suggesting that strontium was surrounded by oxygen atoms, similar to Sr²⁺ in solution. researchgate.net Strontium was also shown to be absorbed in collagen, exhibiting a higher structural order than in serum but less than when incorporated into CaHA. researchgate.net

Understanding Strontium Incorporation Mechanisms in Calcium Phosphate (B84403) Analogs

The use of strontium malonate in research has provided insights into the mechanisms of strontium incorporation into calcium phosphate analogs, such as calcium hydroxyapatite found in bone. researchgate.net The chemical similarities between strontium and calcium facilitate the substitution of calcium ions by strontium in the mineral phase of bone, which is composed of carbonated hydroxyapatite nanocrystals. researchgate.net Studies using strontium malonate as the strontium source, followed by characterization techniques like X-ray absorption spectroscopy, have elucidated the specific sites and structural arrangements of incorporated strontium. researchgate.net This understanding is crucial given strontium's known beneficial effects on bone, including its ability to promote bone formation and inhibit bone resorption. researchgate.netmdpi.comfrontiersin.orgbiorxiv.org The incorporation of strontium into calcium phosphate-based biomaterials is a significant area of research for bone therapy, with studies demonstrating that appropriate concentrations of strontium can stimulate cell proliferation, adhesion, and osteogenic factor production. mdpi.comfrontiersin.orgbiorxiv.org

Dielectric Properties of Strontium Malonate Crystals

The dielectric behavior of strontium malonate crystals has been extensively investigated to understand their response to electric fields under varying conditions. These studies are crucial for assessing their potential in electronic and optoelectronic devices. researchgate.netresearchgate.net

Measurement of Dielectric Constant and Dielectric Loss

The dielectric constant (ε) and dielectric loss (tan δ) are fundamental parameters that characterize a material's ability to store electrical energy and dissipate it, respectively. For strontium malonate crystals (SrC₃H₂O₄), these properties have been measured using instruments like the LCR meter, employing the parallel plate capacitor method. researchgate.netresearchgate.net

Investigation of AC Conductivity

The AC conductivity (σ_ac) of strontium malonate crystals is another critical electrical property that has been studied. Measurements of AC conductivity are typically performed concurrently with dielectric constant and dielectric loss, across a range of frequencies and temperatures. researchgate.netresearchgate.net

It has been observed that the AC conductivity of strontium malonate crystals increases with an increase in the frequency of the applied alternating current. researchgate.netresearchgate.netresearchgate.net This rise in conductivity at higher frequencies is often explained by the increasing ease with which charge carriers can move and contribute to conduction as the frequency of the external field increases. researchgate.net

Temperature and Frequency Dependence of Dielectric Parameters

The dielectric parameters of strontium malonate crystals, including dielectric constant, dielectric loss, and AC conductivity, are significantly influenced by both temperature and frequency. Studies have investigated these dependencies over temperature ranges, for instance, from 40 °C to 170 °C, and across frequencies such as 1 kHz, 10 kHz, 100 kHz, and 1 MHz. researchgate.netresearchgate.net

The dielectric measurements reveal that the dielectric constant, dielectric loss, and AC conductivity of strontium malonate crystals generally increase with an increase in temperature. researchgate.netresearchgate.netresearchgate.netresearchgate.net Conversely, as noted previously, the dielectric constant and dielectric loss decrease with increasing frequency, while AC conductivity increases with frequency. researchgate.netresearchgate.netresearchgate.net These dependencies are crucial for understanding the material's suitability for applications requiring stable dielectric performance across varying environmental conditions. The material has also been noted to be thermally stable up to approximately 123 °C, with some reports indicating stability up to about 409 °C for the compound. researchgate.netresearchgate.net

Note on Data Tables: While the research findings describe clear trends and dependencies for the dielectric properties of strontium malonate, specific numerical data tables illustrating these trends across various temperatures and frequencies were not explicitly provided in the consulted snippets. The descriptions indicate the direction of change (increase or decrease) for the dielectric constant, dielectric loss, and AC conductivity in response to changes in temperature and frequency.

Q & A

Q. What are the key physicochemical properties of strontium malonate, and how do they influence its stability in experimental settings?

Strontium malonate exhibits high thermal stability due to its chelation structure with Sr²⁺. Decomposition temperatures for alkali earth malonates are: Mg²⁺ (310°C), Ca²⁺ (325°C), Sr²⁺ (335°C), and Ba²⁺ (161°C). The Sr²⁺ complex’s stability arises from its compact bidentate chelation, where three malonate groups coordinate with a single Sr²⁺ ion via six oxygen atoms, creating a thermally robust structure . This stability is critical for applications requiring resistance to high temperatures, such as materials synthesis.

Q. What methods are recommended for synthesizing strontium malonate nanoparticles, and how do additives modulate crystallization kinetics?

Strontium malonate nanoparticles can be synthesized via supersaturated solutions monitored by conductivity. Induction time decreases exponentially with increasing supersaturation (tested at ratios 2.6–4.3). Additives like sodium dodecyl sulfate (SDS) or polyethylene glycol (PEG) reduce induction time and lower the free energy barrier for nucleation. For example, surface energy decreases from 6.0 mJ/m² (pure) to 5.7 mJ/m² (SDS) and 5.5 mJ/m² (PEG) .

Q. How can researchers verify the purity and structural integrity of synthesized strontium malonate?

Use thermal gravimetric analysis (TGA) to confirm decomposition temperatures and chelation stability. Pair this with spectroscopic techniques like Fourier-transform infrared (FTIR) to identify carboxylate-metal stretching modes (~1600 cm⁻¹). For Sr²⁺ coordination validation, ⁸⁷Sr solid-state NMR is highly sensitive to local environments and can distinguish between chelated and ionic Sr²⁺ species .

Advanced Research Questions

Q. How does strontium malonate’s coordination chemistry impact its role in ternary complex formation for solvent extraction systems?

In malonate-buffered systems (e.g., Advanced TALSPEAK), Sr²⁺ forms stable ternary complexes with ligands like HEDTA. These complexes enhance metal ion separation efficiency. Stability constants can be refined via solvent extraction models and optical spectroscopy. For instance, equilibrium constants derived from spectroscopy and extraction experiments show strong correlation (R² > 0.95), enabling predictive modeling of speciation and distribution ratios .

Q. What experimental designs are optimal for studying strontium malonate’s inhibition of mitochondrial complex II in neurotoxicity models?

Use in vivo models (e.g., rat striatal malonate injections) to induce mitochondrial dysfunction. Assess malonate’s competitive inhibition of succinate dehydrogenase (SDH) via:

- ROS detection : Hydroethidine fluorescence or nitrotyrosine (NT) quantification (e.g., 2.5 h post-injection shows 250% increase in superoxide) .

- Statistical analysis : ANOVA to evaluate factors like malonate concentration and exposure time (e.g., P=0.0453 for malonate effect vs. P<0.001 for group variance) .

Q. How can ⁸⁷Sr solid-state NMR be applied to characterize strontium environments in bioactive glasses or pharmaceuticals?

Implement high-sensitivity techniques like QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) and WURST (Wideband Uniform Rate Smooth Truncation) excitation. Combine with DFT-GIPAW calculations to predict chemical shifts. For example, in Sr-containing bioactive glasses (~9 wt% Sr), ⁸⁷Sr NMR spectra correlate with MD-simulated structural models, revealing Sr-O bonding distances and coordination numbers .

Q. What methodological challenges arise when analyzing strontium malonate’s role in ion-bridging interactions between surfaces?

Use atomic force microscopy (AFM) to measure adhesion forces in Sr²⁺-malonate systems. The chelation strength (linked to Sr²⁺-malonate stability) directly affects ion-bridging efficiency. For example, Sr²⁺ solutions show 30% higher adhesion forces compared to Ca²⁺ or Mg²⁺ due to stronger chelation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.